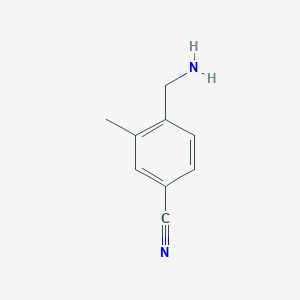

4-(Aminomethyl)-3-methylbenzonitrile

Overview

Description

4-(Aminomethyl)-3-methylbenzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzylamine, where the benzene ring is substituted with a cyano group (-CN) at the fourth position and a methyl group (-CH3) at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyano-2-methylbenzaldehyde with ammonia or an amine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the conversion of the aldehyde to the amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to hydrogenate the corresponding nitrile or imine intermediate, resulting in the formation of the desired amine.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-3-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitrile or nitro compound.

Reduction: The cyano group can be reduced to an amine using reducing agents like LiAlH4.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of 4-cyano-2-methylbenzonitrile or 4-cyano-2-methylbenzonitro.

Reduction: Formation of 4-amino-2-methylbenzylamine.

Substitution: Formation of 4-cyano-2-methyl-5-nitrobenzylamine or 4-cyano-2-methyl-5-halobenzylamine.

Scientific Research Applications

4-(Aminomethyl)-3-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The amine group can form hydrogen bonds with target molecules, facilitating its interaction with biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzylamine: Lacks the cyano and methyl substituents, making it less reactive in certain contexts.

4-Cyano-2-methylbenzonitrile: Similar structure but lacks the amine group, affecting its reactivity and applications.

4-Amino-2-methylbenzonitrile: Similar structure but with an amino group instead of a cyano group, altering its chemical properties.

Uniqueness: 4-(Aminomethyl)-3-methylbenzonitrile is unique due to the presence of both the cyano and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Aminomethyl)-3-methylbenzonitrile, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves palladium-catalyzed coupling reactions to introduce the nitrile group, followed by aminomethylation. For example, triflate intermediates (e.g., 4-acetyl-3-methylphenyl triflate) can undergo cyanide substitution using zinc cyanide under Pd catalysis . Optimization may involve adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Post-reduction steps (e.g., NaBH₄ for aminomethyl group stabilization) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yield improvement.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm) and aminomethyl groups (δ 3.2–3.5 ppm for –CH₂NH₂). Coupling patterns distinguish substituent positions on the benzene ring .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 161.1 [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Used to resolve stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related compounds like 4-(aminomethyl)benzoic acid .

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodology :

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >98% purity .

- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the nitrile group. Stability studies using TGA/DSC can identify decomposition thresholds (>150°C) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodology :

- Orthogonal Assays : Validate activity using diverse assays (e.g., enzymatic inhibition vs. cellular viability) to rule out assay-specific artifacts.

- Batch Analysis : Compare purity and stereochemistry (via chiral HPLC) across studies. Contaminants like residual Pd (ICP-MS analysis) may skew results .

- Structural Analogues : Test derivatives (e.g., 3-methyl vs. 3-trifluoromethyl substituents) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. Parameterize the ligand with GAFF force fields and AM1-BCC charges for accuracy .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds (e.g., nitrile-Arg interactions) and free energy landscapes (MM/PBSA) .

Q. What are the challenges in modifying the aminomethyl group for targeted drug delivery applications?

- Methodology :

- Functionalization : Protect the –NH₂ group (e.g., Boc or Fmoc) during coupling reactions to avoid side reactions. Click chemistry (e.g., azide-alkyne cycloaddition) enables conjugation to nanoparticles or peptides .

- Solubility Optimization : Introduce polar groups (e.g., PEG chains) or salt forms (e.g., HCl) to enhance aqueous solubility while retaining activity. Monitor logP shifts via shake-flask assays .

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

4-(aminomethyl)-3-methylbenzonitrile |

InChI |

InChI=1S/C9H10N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,6,11H2,1H3 |

InChI Key |

DKBJGPSCFZLPEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)CN |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.